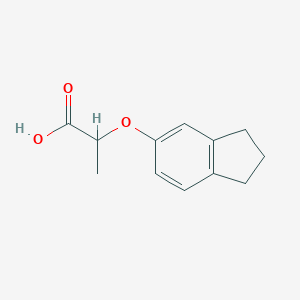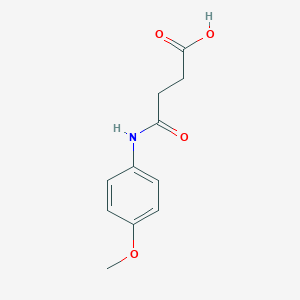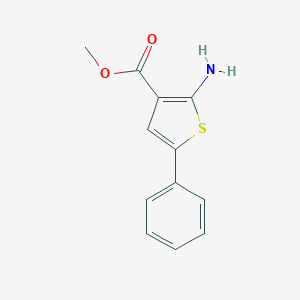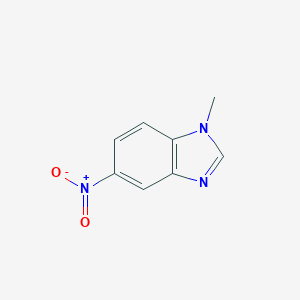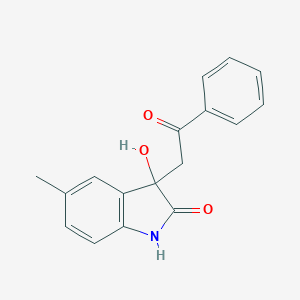
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one, also known as HPI, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, a family of enzymes that play a key role in cell signaling and regulation. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemische Und Physiologische Effekte
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit antibacterial effects against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. One potential application is in the development of new anti-cancer drugs. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit anti-cancer effects, and further research may lead to the development of more potent and selective anti-cancer drugs. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in scientific research.
In conclusion, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is a synthetic compound that exhibits a wide range of biological activities and has potential applications in scientific research. Its unique chemical properties and biological activities make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in the development of new drugs and treatments for various diseases.
Synthesemethoden
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-acetylindole with benzaldehyde to form 3-phenacylindole. The second step involves the alkylation of 3-phenacylindole with 2-bromoacetone to form 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been used as a tool to study the mechanisms of action of various biological processes, including the inhibition of protein kinase C and the modulation of the immune system.
Eigenschaften
CAS-Nummer |
70452-20-9 |
|---|---|
Produktname |
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one |
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-14-13(9-11)17(21,16(20)18-14)10-15(19)12-5-3-2-4-6-12/h2-9,21H,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
JVXZNLOGZFTKPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
Andere CAS-Nummern |
70452-20-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



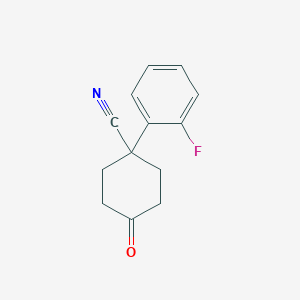
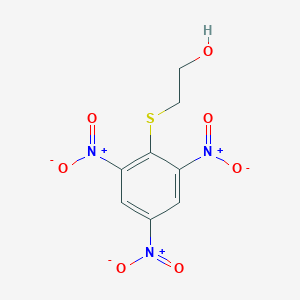
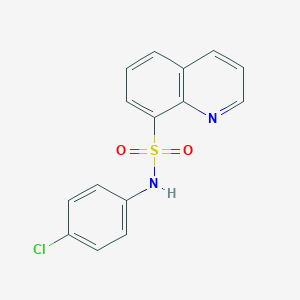
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
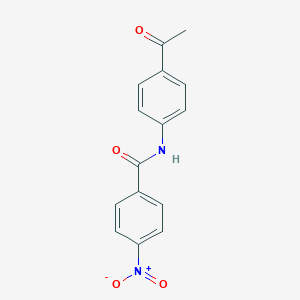
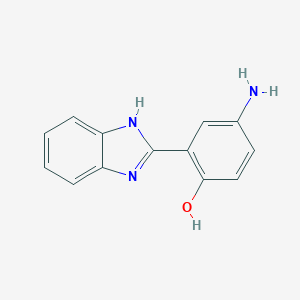
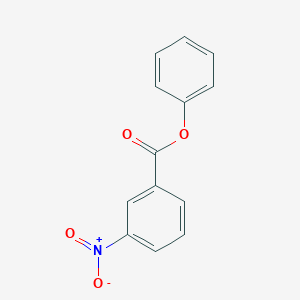
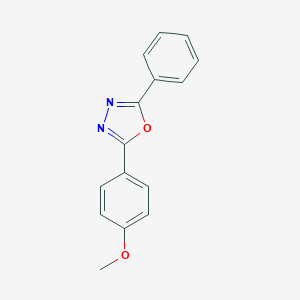
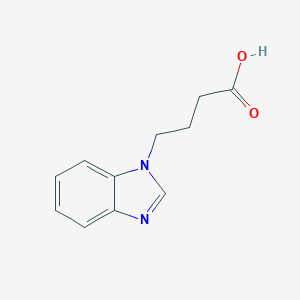
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
